1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde
CAS No.: 848488-03-9
Cat. No.: VC4385717
Molecular Formula: C13H15NO2
Molecular Weight: 217.268
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848488-03-9 |
|---|---|
| Molecular Formula | C13H15NO2 |
| Molecular Weight | 217.268 |
| IUPAC Name | 5-methoxy-1-propan-2-ylindole-3-carbaldehyde |
| Standard InChI | InChI=1S/C13H15NO2/c1-9(2)14-7-10(8-15)12-6-11(16-3)4-5-13(12)14/h4-9H,1-3H3 |
| Standard InChI Key | WNFMGSQKONYSKM-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=C(C2=C1C=CC(=C2)OC)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde features a bicyclic indole nucleus fused to a benzene ring, with three distinct substituents:
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Isopropyl group at position 1 (N-1)
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Methoxy group at position 5 (C-5)
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Aldehyde group at position 3 (C-3)
The molecular formula is C₁₃H₁₅NO₂, with a molecular weight of 217.26 g/mol . The compound’s stereoelectronic profile is defined by the electron-donating methoxy group, the electron-withdrawing aldehyde, and the steric bulk of the isopropyl substituent, which collectively influence its reactivity and intermolecular interactions.
Physicochemical Characteristics
The aldehyde group at C-3 enables nucleophilic additions, while the methoxy group directs electrophilic substitution to the indole’s C-4 and C-6 positions .
Synthesis and Preparation Methods
Fischer Indole Synthesis
The most common synthetic route involves Fischer indole cyclization:
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Phenylhydrazine reacts with a ketone or aldehyde under acidic conditions (e.g., HCl, H₂SO₄) to form a phenylhydrazone.
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Cyclization via -sigmatropic rearrangement yields the indole core.
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Post-functionalization:
Alternative Routes
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Vilsmeier-Haack Reaction: Formylation of 5-methoxy-1-isopropylindole using POCl₃ and DMF .
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Cross-Coupling Reactions: Palladium-catalyzed couplings to introduce substituents .
Yield Optimization: Recent studies report yields up to 54–99% via optimized alkylation and protection-deprotection strategies .
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: The aldehyde group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃, though overoxidation of the indole ring is a concern.
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Reduction: Selective reduction of the aldehyde to a primary alcohol is achieved with NaBH₄ or LiAlH₄, preserving the indole ring .
Electrophilic Substitution
The indole’s electron-rich C-2 and C-5 positions undergo reactions such as:
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Nitration: HNO₃/H₂SO₄ introduces nitro groups, further modifiable to amines .
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Halogenation: Br₂ or I₂ in acetic acid yields bromo- or iodo-indoles .
Cross-Coupling Reactions
The aldehyde serves as a handle for:
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Wittig Reactions: Formation of α,β-unsaturated ketones.
Applications in Scientific Research
Medicinal Chemistry
1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde is a key intermediate in synthesizing:
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Kinase Inhibitors: Modified indoles targeting EGFR and VEGFR .
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Antiviral Agents: Derivatives active against HIV-1 protease .
Materials Science
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Fluorescent Probes: Indole aldehydes are precursors for sensors detecting metal ions .
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Polymer Chemistry: Incorporation into conjugated polymers for optoelectronics.
Comparison with Analogous Indole Derivatives
| Compound | Substituents | Key Differences |
|---|---|---|
| 5-Methoxyindole | H at N-1, no aldehyde | Less reactive; limited druglikeness |
| Indole-3-carbaldehyde | No methoxy/isopropyl | Higher electrophilicity |
| 5-Bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde | Bromo, iodobenzoyl groups | Enhanced halogen bonding |
The isopropyl group in 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde improves metabolic stability compared to N-H indoles, while the methoxy group enhances solubility .
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